1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Biological Activity
The compound 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , often referred to as a pyridine derivative with oxadiazole functionalities, has garnered attention for its potential biological activities. This detailed article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with methoxy and dimethyl groups, along with a pyrazine and an oxadiazole moiety. This unique arrangement suggests potential interactions with biological targets.
Molecular Formula: C15H16N4O2
Molecular Weight: 284.32 g/mol
CAS Number: 2870003-15-7
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level | IC50 (µM) |
---|---|---|---|
Compound A | Salmonella typhi | Moderate | 10.5 |
Compound B | Bacillus subtilis | Strong | 5.0 |
The specific compound under review may exhibit similar or enhanced activity due to its structural complexity.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of similar compounds as acetylcholinesterase (AChE) inhibitors. A study reported that certain oxadiazole derivatives demonstrated strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors . The proposed mechanism involves binding interactions at the active site of the enzyme.
Table: Enzyme Inhibition Activities
Anticancer Potential
The anticancer properties of compounds containing oxadiazole and pyridine moieties have been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study:
In a study evaluating N-benzylidene derivatives of oxadiazole, significant cytotoxic effects were observed against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
The biological activity of the compound is likely mediated through several mechanisms:
- Interaction with Enzymes: The presence of functional groups allows for strong binding to enzyme active sites.
- Cell Membrane Disruption: The lipophilic nature of the compound may facilitate penetration into bacterial membranes.
- Apoptosis Induction: Structural elements may influence pathways leading to programmed cell death in cancer cells.
Properties
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-12-9-23-16(13(2)17(12)28-3)11-26-8-4-5-14(20(26)27)19-24-18(25-29-19)15-10-21-6-7-22-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCYRYZBPXKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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